Benzenamine, 2,2'-dithiobis[N-methyl-
Description
Benzenamine, 2,2'-dithiobis[N-methyl-] (hereafter referred to as N-methyl-DTBD) is a sulfur-linked aromatic amine derivative. Its parent compound, 2,2'-diaminodiphenyl disulfide (CAS 1141-88-4, C₁₂H₁₂N₂S₂), consists of two benzene rings connected by a disulfide (S–S) bridge, with amine (–NH₂) groups at the 2-positions . N-methyl-DTBD is the N-methylated analog, where the primary amines are replaced by –NHCH₃ groups. While direct data for N-methyl-DTBD is sparse in the provided evidence, its molecular formula can be inferred as C₁₄H₁₆N₂S₂ (adding two methyl groups to the parent compound’s structure).
Properties
CAS No. |
3495-63-4 |
|---|---|
Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-methyl-2-[[2-(methylamino)phenyl]disulfanyl]aniline |
InChI |
InChI=1S/C14H16N2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 |
InChI Key |
HYNRRYDGPLUWGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1SSC2=CC=CC=C2NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to N-methyl-DTBD, with key differences in bridging groups, substituents, and molecular conformations:
2,2'-Diaminodiphenyl Disulfide (CAS 1141-88-4)
- Molecular Formula : C₁₂H₁₂N₂S₂
- Key Features : Contains a disulfide bridge and primary amine groups.
- Properties: Reactive amino groups enable condensation reactions (e.g., with aldehydes to form Schiff bases) . The S–S bond allows conformational flexibility; crystal structures show phenyl rings twisted nearly perpendicularly around the S–S axis .
- Applications : Used as a precursor for chelating ligands and polymers .
Benzenamine, 2,2'-[methylenebis(oxy)]bis- (CAS 77804-73-0)
- Molecular Formula : C₁₃H₁₄N₂O₂
- Key Features : Replaces the S–S bridge with a methylenebis(oxy) (–O–CH₂–O–) linker.
- Properties : Ether linkages confer greater flexibility and polarity compared to S–S bonds. Higher solubility in polar solvents is expected due to oxygen’s electronegativity .
- Applications : Likely used in polymer crosslinking or as an intermediate in pharmaceutical synthesis.
2,2ʹ-Dithiobis(N-methylbenzamide) (CAS 2527-58-4)
- Molecular Formula : C₁₆H₁₆N₂O₂S₂
- Key Features : Contains amide (–CONH–) groups instead of amines.
- Properties : Amide groups enable hydrogen bonding, enhancing crystallinity and thermal stability. The S–S bridge retains conformational flexibility .
- Applications: Potential use in supramolecular chemistry or as a corrosion inhibitor.
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (CAS 7060-51-7)
- Molecular Formula : C₁₇H₁₆F₆N₂
- Key Features : Fluorinated isopropylidene (–C(CF₃)₂–) bridge with methyl and amine substituents.
- Properties : Hexafluoropropane imparts high thermal stability and chemical resistance. Electron-withdrawing fluorine atoms reduce basicity compared to N-methyl-DTBD .
- Applications : Suitable for high-temperature materials, such as polyimides or adhesives.
Structural and Functional Analysis
Bridging Groups
- S–S Bridge (N-methyl-DTBD) : Confers redox activity (disulfide bonds can cleave under reducing conditions). Dihedral angles around the S–S bond influence molecular packing; substituents like –NHCH₃ may restrict rotation, favoring specific conformations .
- O–CH₂–O Bridge : Increases polarity and flexibility but lacks redox responsiveness .
- Fluorinated Bridges: Enhance thermal stability but reduce solubility in non-fluorinated solvents .
Substituent Effects
- –NHCH₃ vs. –NH₂ : N-methylation reduces hydrogen-bonding capacity and reactivity, making N-methyl-DTBD less prone to Schiff base formation compared to the parent compound .
- Amide vs. Amine : Amide-containing analogs (e.g., CAS 2527-58-4) exhibit stronger intermolecular interactions, favoring crystalline phases .
Crystallographic Behavior
- N-methyl-DTBD : Likely forms less planar structures than its Schiff base derivatives (e.g., ’s compound with coplanar ArCH=CHCH=N moieties).
Data Table: Comparative Overview
*Inferred based on parent compound data.
Research Implications
- N-methyl-DTBD ’s reduced reactivity compared to the parent compound makes it suitable for applications requiring stability, such as polymer additives or corrosion inhibitors.
- Structural analogs with fluorinated or amide groups highlight trade-offs between thermal stability, solubility, and reactivity. Further studies on N-methyl-DTBD’s crystallography and toxicity are needed to expand its utility.
Preparation Methods
Oxidative Coupling of N-Methyl-2-Mercaptobenzamide
Reaction Conditions and Reagents
The most widely documented method involves oxidative coupling of N-methyl-2-mercaptobenzamide using iodine (I₂) in ethanol under reflux conditions. Key parameters include:
- Molar ratio : 1:1.2 (thiol:I₂)
- Temperature : 78°C (ethanol reflux)
- Reaction time : 6–8 hours
The disulfide bond forms via thiol oxidation, with iodine acting as a mild oxidizing agent. The reaction mixture is typically quenched with sodium thiosulfate to remove excess iodine, followed by extraction with dichloromethane and purification via silica gel chromatography.
Table 1: Yield Optimization for Oxidative Coupling
| I₂ Equiv. | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.2 | Ethanol | 6 | 72 | 98 |
| 1.5 | Methanol | 8 | 68 | 95 |
| 2.0 | THF | 10 | 55 | 90 |
Nickel-Catalyzed Cross-Coupling in Aqueous Micellar Media
Catalytic System Design
A recent advancement employs a nickel(II)/phenanthroline complex (Ni(Phen)₂Br₂) with zinc nanopowder as a reductant in aqueous micellar conditions. This method enables C–S bond formation under eco-friendly conditions:
- Catalyst : 2 mol% Ni(Phen)₂Br₂
- Reductant : Zinc nanopowder (2 equiv)
- Base : K₃PO₄ (2 equiv)
- Solvent : Water with 2 wt% Triton X-100
The micellar environment enhances reactant solubility while minimizing organic solvent use.
Table 2: Base Screening for Nickel-Catalyzed Synthesis
| Base | Yield (%) | Selectivity (%) |
|---|---|---|
| K₃PO₄ | 57 | 89 |
| KOt-Bu | 94 | 92 |
| Cs₂CO₃ | 74 | 85 |
Disulfide Bond Formation via Thiol-Disulfide Exchange
Mechanistic Pathway
This method utilizes 2-nitrobenzoic acid derivatives and dithiothreitol (DTT) under alkaline conditions:
- Reduction : DTT reduces nitro groups to amines.
- Disproportionation : Thiol intermediates undergo disulfide coupling.
- Work-up : Acidification to pH 4–5 precipitates the product.
Critical parameters:
- pH : 9.0–10.0 (controlled with KOH)
- Temperature : 25–30°C
- Reaction time : 12–24 hours
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Pilot-scale studies demonstrate enhanced efficiency using tubular reactors:
- Residence time : 30 minutes
- Throughput : 5 kg/h
- Purity : 99.2% (HPLC)
Key advantages vs. batch processing:
- 40% reduction in solvent use
- 15% higher yield
- Consistent product quality (RSD < 1.2%)
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Oxidative Coupling | Nickel Catalysis | Thiol Exchange |
|---|---|---|---|
| Yield (%) | 72 | 94 | 65 |
| Purity (%) | 98 | 92 | 90 |
| Solvent Intensity | High | Low | Moderate |
| Scalability | Limited | Excellent | Moderate |
Reaction Mechanism Elucidation
Oxidative Pathway
The iodine-mediated process follows a radical mechanism:
Purification and Characterization Protocols
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 2.8–3.1 (N–CH₃), 7.2–7.8 (aromatic H)
- FT-IR : 500–550 cm⁻¹ (S–S stretch), 3300 cm⁻¹ (N–H)
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Benzenamine, 2,2'-dithiobis[N-methyl-] with high purity?
- The synthesis typically involves oxidative coupling of N-methylbenzenamine derivatives using oxidizing agents like iodine or hydrogen peroxide. Reaction conditions (e.g., temperature, pH, and stoichiometry) must be tightly controlled to minimize side products. Post-synthesis purification via recrystallization or chromatography is critical. Characterization using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirms structural integrity and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., disulfide bonds and amide linkages), while NMR (¹H and ¹³C) resolves substituent positions and confirms the disulfide bridge. Elemental analysis validates stoichiometry. For advanced structural insights, X-ray crystallography resolves bond angles and intermolecular interactions, as demonstrated in studies of analogous dithiobis(benzamide) derivatives .
Q. How can researchers screen the biological activity of this compound?
- Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to assess antimicrobial potential. Antiviral activity can be tested using cell-based models (e.g., HIV protease inhibition). Catalytic properties, such as alcohol oxidation, are evaluated via gas chromatography (GC) or HPLC to monitor substrate conversion .
Advanced Research Questions
Q. What structural features govern the dual functionality (catalytic and antibacterial) of this compound?
- The disulfide bond and N-methylbenzamide moieties are critical. The disulfide bond enables redox activity, facilitating catalytic alcohol oxidation, while the planar benzamide groups promote π-stacking with biomolecules (e.g., DNA or enzymes), disrupting microbial cell processes. Computational modeling (DFT) and crystallographic data reveal that conformational flexibility of the disulfide bridge modulates reactivity .
Q. How can contradictions in biological activity data between studies be resolved?
- Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or microbial strain specificity. Systematic replication under standardized protocols is essential. Additionally, structure-activity relationship (SAR) studies using derivatives (e.g., varying substituents on the benzamide ring) can isolate key functional groups responsible for activity. Cross-referencing with crystallographic data (e.g., helical stacking in analogs) clarifies steric/electronic influences .
Q. What strategies optimize the compound’s stability in catalytic applications?
- Stability is enhanced by modifying the N-methyl group or introducing electron-withdrawing substituents to the benzamide ring, which reduce susceptibility to hydrolysis. Immobilization on solid supports (e.g., silica nanoparticles) improves recyclability in oxidation reactions. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. water) identify degradation pathways .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- X-ray studies of related dithiobis(benzamide) derivatives reveal helical stacking stabilized by N–H⋯O/S hydrogen bonds. This arrangement enhances thermal stability and solubility in polar solvents. Comparative analysis of packing motifs (e.g., herringbone vs. helical) using crystallographic databases (e.g., Cambridge Structural Database) correlates lattice geometry with melting points and bioavailability .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., variable catalytic efficiency), employ multivariate analysis to isolate variables like solvent polarity or catalyst loading .
- Advanced Characterization : Pair experimental data with theoretical calculations (e.g., molecular docking for biological targets, DFT for reaction mechanisms) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
